4-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%
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Overview
Description
4-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% (4-PNSA-95) is a synthetic compound that has been widely used in scientific research. It is a member of the nicotinic acid family and is structurally similar to other nicotinic acids, such as nicotinic acid and nicotinamide. 4-PNSA-95 has a wide range of applications in scientific research, particularly in biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 4-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% is thought to involve the activation of the enzyme nicotinic acid phosphoribosyl transferase (NAPRT), which catalyzes the conversion of nicotinic acid to nicotinamide mononucleotide (NMN). NMN is then converted to nicotinamide adenine dinucleotide (NAD), which is involved in numerous metabolic pathways.
Biochemical and Physiological Effects
4-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have an effect on glucose metabolism, as well as on fatty acid metabolism. It has also been shown to have an effect on the nervous system, as well as the cardiovascular system. In addition, 4-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% has been shown to have an effect on the endocrine and immune systems.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% in scientific research is that it is a highly pure compound, with a purity of 95%. This makes it ideal for use in laboratory experiments, as it is unlikely to be contaminated with other compounds. Furthermore, 4-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% is relatively inexpensive and easy to obtain. One limitation of using 4-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% in laboratory experiments is that it is not as well-studied as other nicotinic acids, such as nicotinic acid and nicotinamide.
Future Directions
Future research on 4-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% could focus on its effects on various metabolic pathways, as well as its effects on the nervous system, cardiovascular system, endocrine system, and immune system. In addition, further research could explore the potential therapeutic applications of 4-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%, such as its use as a treatment for metabolic disorders or neurological diseases. Finally, further research could explore the potential toxicity of 4-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%, as well as its potential interactions with other compounds.
Synthesis Methods
4-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% can be synthesized using a variety of methods, including the reaction of pyrrolidine with 4-chlorobenzene-sulfonyl chloride in aqueous ethanol, followed by the addition of an aqueous solution of sodium hydroxide. The reaction is carried out at room temperature and the product is isolated by filtration. The product is then purified by recrystallization from ethanol.
Scientific Research Applications
4-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% has a wide range of applications in scientific research. It has been used to study the effects of nicotinic acid on the metabolism of glucose and fatty acids, as well as the effects of nicotinic acid on the nervous system. It has also been used to study the effects of nicotinic acid on the cardiovascular system, as well as its effects on the endocrine and immune systems. In addition, 4-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% has been used to study the effects of nicotinic acid on the development and differentiation of cells.
properties
IUPAC Name |
4-(4-pyrrolidin-1-ylsulfonylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-16(20)15-11-17-8-7-14(15)12-3-5-13(6-4-12)23(21,22)18-9-1-2-10-18/h3-8,11H,1-2,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOVZNWBYRZMKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=NC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692798 |
Source
|
Record name | 4-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261940-00-4 |
Source
|
Record name | 4-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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